molecular formula C11H7ClFN3O B4034960 N-(4-chloro-2-fluorophenyl)pyrazine-2-carboxamide

N-(4-chloro-2-fluorophenyl)pyrazine-2-carboxamide

Cat. No.: B4034960
M. Wt: 251.64 g/mol
InChI Key: YDNNCZRKQWSUDQ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)pyrazine-2-carboxamide is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both chlorine and fluorine atoms in its structure enhances its chemical reactivity and potential biological activity.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)pyrazine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific biological or chemical context in which the compound is used .

Safety and Hazards

As with any chemical compound, handling “N-(4-chloro-2-fluorophenyl)-2-pyrazinecarboxamide” would require appropriate safety measures. It’s important to refer to the relevant safety data sheets for information on hazards, safe handling, and disposal .

Future Directions

The future research directions involving this compound could be diverse, ranging from its potential applications in medicinal chemistry to its use in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 4-chloro-2-fluoroaniline. This reaction is often carried out in the presence of a coupling agent such as thionyl chloride or using the Yamaguchi reaction, which involves 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent and 4-dimethylaminopyridine .

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis to achieve higher yields and shorter reaction times compared to conventional heating methods . This method is advantageous for large-scale production due to its efficiency and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrazine-2-carboxamides with different functional groups .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)pyrazine-2-carboxamide
  • N-(2-fluorophenyl)pyrazine-2-carboxamide
  • N-(4-fluorobenzyl)pyrazine-2-carboxamide

Uniqueness

N-(4-chloro-2-fluorophenyl)pyrazine-2-carboxamide is unique due to the presence of both chlorine and fluorine atoms, which can enhance its chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN3O/c12-7-1-2-9(8(13)5-7)16-11(17)10-6-14-3-4-15-10/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNNCZRKQWSUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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